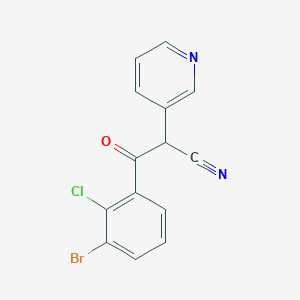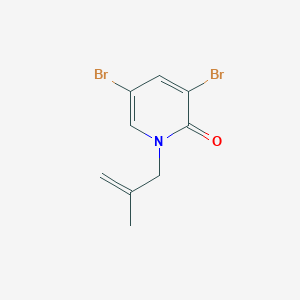
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide, also known as OP-106 or N-[(3R)-1-(3-oxo-3-piperidinyl)propyl]-3-piperidinecarboxamide, is a synthetic compound with potential applications in scientific research. This compound is a piperidine-based molecule that has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Additionally, (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and neuroinflammatory disorders.
Mécanisme D'action
The mechanism of action of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide involves its selective antagonism of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and memory formation, and its dysregulation has been implicated in several neurological disorders. By blocking the activity of the NMDA receptor, (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide may have therapeutic potential in the treatment of these disorders.
Biochemical and Physiological Effects:
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective antagonism of the NMDA receptor, this compound has been reported to have anti-inflammatory and analgesic effects. These effects may be mediated through the inhibition of pro-inflammatory cytokines and the modulation of the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in lab experiments include its selective antagonism of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. Additionally, the anti-inflammatory and analgesic effects of this compound may make it a useful candidate for the treatment of chronic pain and neuroinflammatory disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for optimization of the synthesis method to achieve high purity and yield.
Orientations Futures
There are several potential future directions for the use of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in scientific research. One area of interest is the development of novel therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, that are associated with dysregulation of the NMDA receptor. Additionally, the anti-inflammatory and analgesic effects of this compound may make it a useful candidate for the treatment of chronic pain and neuroinflammatory disorders. Further research is needed to fully elucidate the potential applications of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide in these areas.
Méthodes De Synthèse
The synthesis of (3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-(3-chloropropyl)acetamide in the presence of a base, followed by the addition of a reducing agent to produce the desired product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product can be optimized through various modifications to the reaction conditions.
Propriétés
IUPAC Name |
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c18-13(17-9-2-1-3-10-17)6-8-16-14(19)12-5-4-7-15-11-12/h12,15H,1-11H2,(H,16,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLDOHIHXMLGU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCNC(=O)[C@@H]2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-N-(3-oxo-3-piperidin-1-ylpropyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)